molecular formula C19H19NO2S B2587951 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide CAS No. 2034492-67-4

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide

Cat. No.: B2587951
CAS No.: 2034492-67-4
M. Wt: 325.43
InChI Key: RORVTBSEHRFKLY-UHFFFAOYSA-N
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Description

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a synthetic organic compound featuring a hybrid heterocyclic core. Its structure comprises:

  • A furan ring substituted at the 5-position with a thiophen-3-yl group, forming a fused aromatic system.
  • A butanamide backbone linked to the furan-thiophen moiety via a methylene bridge.
  • A phenyl group at the terminal end of the butanamide chain.

Its design shares motifs with pharmacologically relevant compounds, such as ranitidine derivatives (e.g., furan-methyl sulfanyl groups in –5) and heterocyclic amides (e.g., thiadiazol-containing analogs in ) .

Properties

IUPAC Name

4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c21-19(8-4-7-15-5-2-1-3-6-15)20-13-17-9-10-18(22-17)16-11-12-23-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORVTBSEHRFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, structure-activity relationship studies have demonstrated that modifications to the core structure can enhance potency against various cancer cell lines. Compounds with similar scaffolds have shown effectiveness as inhibitors of key pathways involved in cancer cell proliferation, such as the c-Jun N-terminal kinase pathway .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes linked to drug metabolism and toxicity. Inhibitors targeting β-glucuronidase, an enzyme implicated in drug-induced gastrointestinal toxicity, have been developed based on the structural framework of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide. These inhibitors displayed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in mitigating drug side effects .

Structure-Inhibitory Activity Relationship

A detailed analysis of the structure-inhibitory activity relationship has revealed that specific substitutions on the thiophene and furan rings significantly influence biological activity. For example, certain halogenated derivatives exhibited enhanced inhibition compared to their unsubstituted counterparts, suggesting that electronic properties play a crucial role in activity .

Mechanism of Action

The mechanism of action of 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide with structurally or functionally related compounds identified in the evidence:

Compound Name Key Structural Features Functional Differences Potential Applications References
This compound - Furan-thiophen hybrid core
- Butanamide chain with terminal phenyl group
- Unique combination of thiophen and furan
- Amide linkage for hydrogen bonding
Medicinal chemistry (hypothesized) N/A
4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide () - Thiadiazol ring instead of furan-thiophen
- Similar phenyl-butanamide backbone
- Thiadiazol enhances electron-deficient character
- Potential for π-π stacking
Antimicrobial agents, enzyme inhibitors
Ranitidine-related compounds (–5) - Furan-methyl sulfanyl groups
- Dimethylamino and nitro substituents
- Sulfanyl and nitro groups enhance metabolic stability
- Designed for H₂ antagonism
Gastrointestinal therapeutics (e.g., acid reflux)
3-chloro-N-phenyl-phthalimide () - Phthalimide core with chloro and phenyl groups - Rigid aromatic system
- Used as a monomer in polyimide synthesis
Polymer science, high-performance materials
HMF-derived cyclic acetals () - Furan-based acetal/ether linkages
- Hydroxymethyl substituents
- Etherification side products
- Derived from biomass
Biofuels, green chemistry

Key Observations:

Heterocyclic Diversity: The target compound’s furan-thiophen hybrid core distinguishes it from thiadiazol-based analogs () and phthalimide derivatives (). Thiophen’s sulfur atom may confer distinct electronic properties compared to oxygen-rich furan or nitrogen-rich thiadiazol systems . In contrast, ranitidine derivatives (–5) prioritize sulfanyl and dimethylamino groups for receptor binding, highlighting divergent design strategies .

Functional Group Impact: The amide linkage in the target compound enables hydrogen bonding, a feature absent in etherified HMF derivatives () but common in drug-like molecules (e.g., ranitidine analogs) .

Synthetic Challenges :

  • Unlike HMF-derived compounds (), which face side reactions during acetalization, the target compound’s synthesis would require precise control over furan-thiophen coupling and amide formation.

Biological Activity

4-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a complex organic compound characterized by its unique combination of aromatic and heterocyclic structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include enzyme modulation and cellular signaling pathway interactions. The following sections explore its biological activity, including biochemical properties, cellular effects, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiophene ring, contributing to its distinctive chemical reactivity. Its IUPAC name is 4-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide, with the molecular formula C19H19NO2S and a molecular weight of 325.43 g/mol .

Enzyme Interactions

This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator. These interactions typically occur through binding at active or allosteric sites, leading to conformational changes that affect enzyme activity. For instance, it may influence enzymes involved in metabolic pathways, thereby altering metabolic rates and cellular functions.

Cellular Effects

The compound significantly impacts cell signaling pathways, including:

  • MAPK Pathway : This pathway is crucial for cell proliferation and differentiation.
  • PI3K/Akt Pathway : Involved in cell survival and metabolism.

Studies indicate that the compound can modulate these pathways, affecting gene expression related to metabolic processes and influencing cellular outcomes such as apoptosis and differentiation.

Case Studies

  • TRPV4 Modulation : Research indicates that derivatives of this compound exhibit activity as TRPV4 antagonists. In vitro studies evaluated the effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results showed that several derivatives did not cause significant cytotoxic effects at concentrations up to 25 µM, indicating potential therapeutic applications without substantial toxicity .
  • Structure-Activity Relationship (SAR) : A study on related compounds demonstrated that structural modifications significantly influence biological activity. For example, bulky electron-rich groups at specific positions on the phenyl ring enhanced TRPV4 modulation efficacy. This suggests that careful design of derivatives can optimize their biological activity .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundFuran and thiophene ringsTRPV4 antagonist
4-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)butanamideSimilar structure with positional variationVariable activity
4-phenyl-N-((5-(thiophen-3-yl)furan-3-yl)methyl)butanamideSimilar structure with positional variationVariable activity

This table highlights how variations in the structure of similar compounds can lead to different biological activities.

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